Boc-L-cysteic acid

Overview

Description

Boc-L-cysteic acid is a major metabolite of the non-essential amino acid L-Cysteine . It is also known to be an antitumor immunoconjugate that targets carcinoembryonic antigens .

Synthesis Analysis

The synthesis of Boc-L-cysteic acid involves complex chemical reactions. The oxidation of cysteine to sulfenic, sulfinic, and sulfonic acid is tuned by the local structural environment, as well as environmental conditions such as pH and redox potential . BOC Sciences synthesizes a wide range of compounds such as amino acids, heterocyclic compounds, lipids, carbohydrates, and peptides on a customized scale .

Molecular Structure Analysis

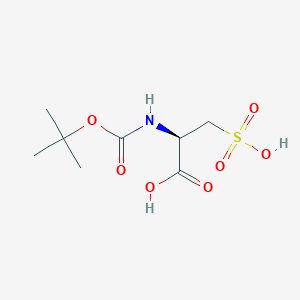

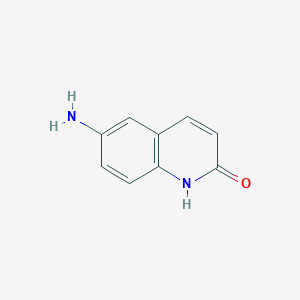

The molecular formula of Boc-L-cysteic acid is C8H15NO7S . It has a molecular weight of 269.27 g/mol . The InChI string representation of its structure is InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 .

Chemical Reactions Analysis

Cysteine side chains can exist in distinct oxidation states depending on the pH and redox potential of the environment, and cysteine oxidation plays important yet complex regulatory roles . The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Boc-L-cysteic acid, focusing on unique applications:

Chiral Amino Acid Analysis

Boc-L-cysteic acid is used in high-performance liquid chromatography (HPLC) for the determination of chiral amino acids. This method involves pre-column derivatization with o-phthalaldehyde (OPA) and Boc-D-Cys for the analysis of amino acid enantiomers .

Cell Culture Media Supplement

In cell culture, L-cysteine and its oxidation product, L-cystine, are essential amino acids and common media supplements. Boc-L-cysteic acid can be used in biomanufacturing, tissue engineering, and specialty cell culture, including hybridoma and Chinese Hamster Ovary (CHO) culture .

Proteomics Research

Boc-L-cysteic acid is utilized as a biochemical for proteomics research due to its molecular structure and properties .

Pharmaceutical Research

In pharmaceutical research, Boc-L-cysteic acid’s derivatives are explored for their potential in modulating the physicochemical properties of drugs .

Peptide and Protein Chemistry

The protecting group chemistry for the cysteine thiol group, which includes Boc-L-cysteic acid, has facilitated the synthesis of complex disulfide-containing peptides and proteins .

Electrochemical Detection

Boc-L-cysteic acid plays a role in the highly sensitive and selective electrochemical detection of amino acids, which is crucial in biochemical processes and disease diagnosis .

Safety and Hazards

Boc-L-cysteic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Boc-L-cysteic acid is primarily used in peptide and protein science as a protecting group for the cysteine thiol group . It enables a vast array of peptide and protein chemistry, including the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

The Boc-L-cysteic acid acts as a protecting group for the cysteine thiol group, facilitating increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This allows for the synthesis of complex disulfide-rich peptides and proteins .

Biochemical Pathways

The biosynthesis of L-cysteine from L-serine in enteric bacteria such as E. coli and Salmonella typhimurium proceeds via a two-step pathway . L-Serine undergoes a substitution of its β-hydroxyl with a thiol in two steps . Boc-L-cysteic acid, as a protecting group, plays a crucial role in these biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Boc-L-cysteic acid.

Result of Action

The primary result of Boc-L-cysteic acid’s action is the facilitation of peptide and protein synthesis. By acting as a protecting group for the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and proteins . This has significant implications for biochemical research and drug development.

Action Environment

The action of Boc-L-cysteic acid is influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments. Additionally, the compound’s stability may be affected by factors such as temperature and pH, although more research is needed to fully understand these influences.

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDTYOCDTWYTGV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-cysteic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)